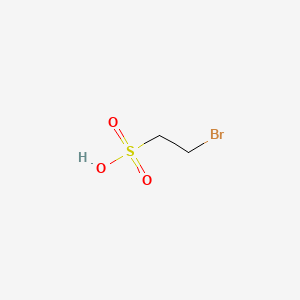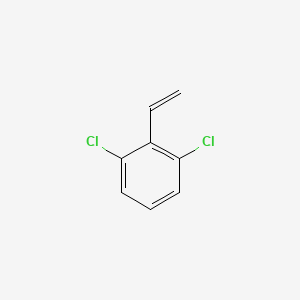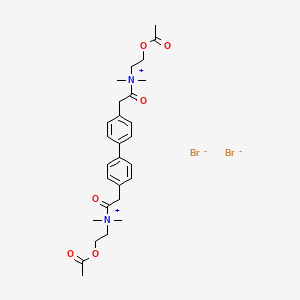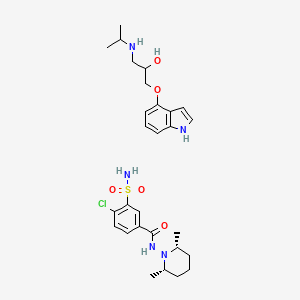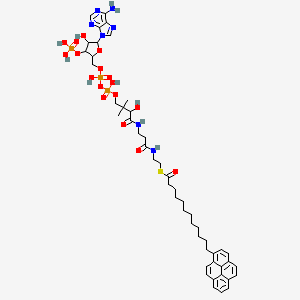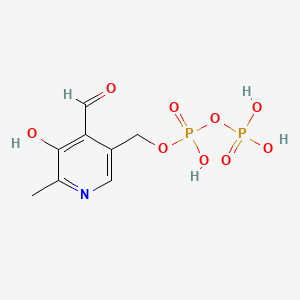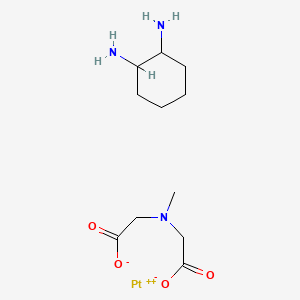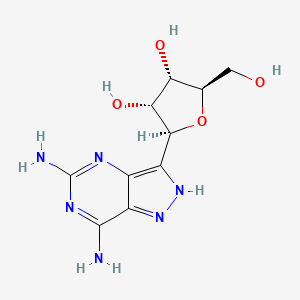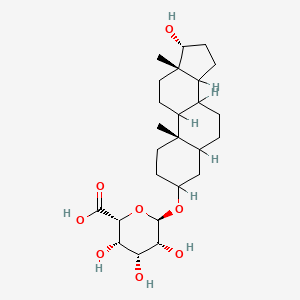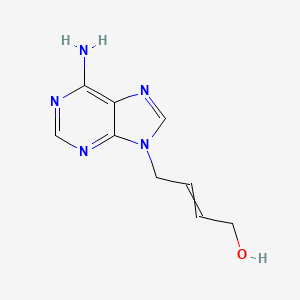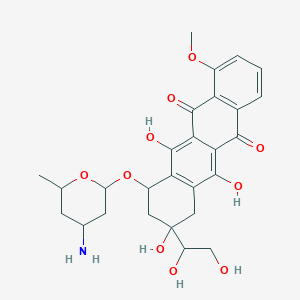
辛酸辛酯
描述
Synthesis Analysis
The synthesis of octyl octanoate involves esterification reactions where octanol (1-octanol) and octanoic acid (caprylic acid) are reacted in the presence of a catalyst. This process can be optimized through various synthetic routes, including direct esterification or the use of intermediates in catalytic systems. A detailed study by Chunxin Zhang and R. Laine (2000) on the hydrosilylation of allyl alcohol with silsesquioxanes illustrates a related synthetic approach that could potentially be adapted for octyl octanoate synthesis (Zhang & Laine, 2000).
Molecular Structure Analysis
The molecular structure of octyl octanoate consists of an ester linkage between an octyl group and an octanoate group. This structure imparts the compound with its characteristic properties and reactivity. Quantum chemical descriptors and molecular orbital energies play a significant role in understanding the interactions and stability of octyl octanoate, as demonstrated in the research on polychlorinated biphenyls (PCBs) by Jingwen Chen et al. (2002), which provides insights into similar compounds' molecular behaviors (Chen et al., 2002).
Chemical Reactions and Properties
Octyl octanoate undergoes various chemical reactions typical of esters, such as hydrolysis, reduction, and reactions with nucleophiles. Its reaction pathways can be influenced by its molecular structure, such as the electron distribution and the presence of functional groups, which affect its reactivity and interactions with other molecules. The study of octanoic acid on copper surfaces by Robert Bavisotto et al. (2021) provides a glimpse into the complex reactions esters can undergo, which might extend to octyl octanoate under specific conditions (Bavisotto et al., 2021).
Physical Properties Analysis
The physical properties of octyl octanoate, such as melting point, boiling point, solubility, and viscosity, are determined by its molecular structure. These properties are crucial for its application in various industries. The octanol-water partition coefficient, a measure of its hydrophobicity, has been studied extensively, providing insights into its behavior in biological systems and the environment. Bertz et al. (1982) and others have developed methodologies for analyzing such properties, which can be applied to octyl octanoate (Bertz, Woodward, & Rihs, 1982).
Chemical Properties Analysis
The chemical properties of octyl octanoate, including reactivity, stability, and interactions with other substances, are influenced by its ester functional group and the alkyl chain length. Studies on the reactivity and stability of similar compounds, such as the work by Jingwen Chen et al. (2002) on PCBs, can provide valuable information on how structural elements affect chemical behavior (Chen et al., 2002).
科学研究应用
医疗应用:辛基-2-氰丙烯酸酯,辛酸辛酯的衍生物,已被用于面部整形手术的皮肤闭合。它比较短链衍生物更强大、更柔软,并提供了一种快速、无痛、无需缝合的方法来闭合手术伤口和撕裂伤口。与传统缝合方法相比,它显示出等效或更优越的美容效果(Toriumi et al., 1998)。
生物技术生产:该化合物已在生物技术生产的背景下进行了研究。例如,在大肠杆菌中可以通过涉及辛酸的途径来生产化工行业中有价值的分子1-辛醇,辛酸是辛醇的关键前体(Hernández Lozada et al., 2020)。
催化和化学反应:包括辛酸辛酯在内的辛酸酯化合物已被用于催化作用。例如,辛酸铁被用于羰基化合物的催化氢硅烷化反应(Muller et al., 2011)。
昆虫行为反应:已在无刺蜜蜂Trigona silvestriana(一种无刺蜜蜂)工蜂的头部中鉴定出辛酸辛酯,并显示出它能引起警卫蜜蜂的行为反应(Johnson et al., 1985)。
化妆品和制药工业:与辛酸辛酯密切相关的辛酸辛酯已被用于化妆品、润滑剂和制药工业。其酶促合成已经针对工业应用进行了优化(Laudani et al., 2006)。
纳米颗粒形成:辛酸辛酯已被用于制备硫化镉纳米颗粒,展示了它在纳米技术应用中的实用性(Dutta & Fendler, 2002)。
表面化学:已在铜上研究了辛酸的表面化学,揭示了这类化合物的界面特性(Bavisotto et al., 2021)。
聚合物化学:辛基化合物已被用于聚合物化学。例如,已使用辛酸锡(II)[Sn(Oct)2]来合成具有多面体寡聚硅氧烷核心的星形聚己内酯(Liu et al., 2006)。
安全和危害
未来方向
The global Octyl octanoate market size is predicted to grow at a CAGR of over 5% from 2023 to 2035 . The market is projected to garner a revenue of USD 1 billion by the end of 2035 . This growth is primarily attributed to the increasing demand for Octyl octanoate in the food and flavor industries owing to its distinctive aroma and flavor .
作用机制
Target of Action
Octyl octanoate, also known as octyl caprylate, is a fatty alcohol ester It’s known that esters like octyl octanoate can interact with various enzymes, particularly lipases .
Mode of Action
Octyl octanoate’s mode of action is primarily through its interaction with lipases . Lipases are enzymes that catalyze the hydrolysis of fats (lipids), and they play a crucial role in the digestion, transport, and processing of dietary lipids. In the presence of lipases, octyl octanoate can undergo hydrolysis, breaking down into octanol and octanoic acid .
Biochemical Pathways
Lipases, which octyl octanoate interacts with, play a vital role in the breakdown and synthesis of fats in the body .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of octyl octanoate are not well-documented. As a lipophilic compound, it’s likely absorbed through the skin and mucous membranes. Once in the body, it may be distributed to tissues with high lipid content. Metabolism likely occurs via ester hydrolysis, yielding octanol and octanoic acid, which can then be further metabolized or excreted .
Result of Action
One study suggests that it may inhibit mouse embryo development, causing arrest at the two-cell to eight-cell stage . This suggests that octyl octanoate could potentially interfere with cellular division and growth processes.
Action Environment
The action, efficacy, and stability of octyl octanoate can be influenced by various environmental factors. For instance, the presence of lipases can accelerate the hydrolysis of octyl octanoate . Additionally, factors such as temperature, pH, and the presence of other compounds can potentially affect its stability and activity .
属性
IUPAC Name |
octyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-3-5-7-9-11-13-15-18-16(17)14-12-10-8-6-4-2/h3-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNTZVRUYMHBTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062318 | |
| Record name | Octanoic acid, octyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a faint, green tea odour | |
| Record name | Octyl octanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033166 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Octyl octanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/25/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
306.00 to 307.00 °C. @ 760.00 mm Hg | |
| Record name | Octyl octanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033166 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in alcohol; insoluble in water | |
| Record name | Octyl octanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/25/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8554 | |
| Record name | Octyl octanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/25/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
2306-88-9 | |
| Record name | Octyl caprylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2306-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyl octanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002306889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octyl octanoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octanoic acid, octyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octanoic acid, octyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyl octanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAPRYLYL CAPRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM00XO86JQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Octyl octanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033166 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-18.1 °C | |
| Record name | Octyl octanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033166 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



